molecular formula C5H12ClNS2 B12692570 N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride CAS No. 71057-75-5

N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride

Cat. No.: B12692570
CAS No.: 71057-75-5
M. Wt: 185.7 g/mol
InChI Key: UEAOWHWVNVSMSM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride, also known as nereistoxin, is a chemical compound with the molecular formula C5H11NS2·HCl. It is a derivative of nereistoxin, a natural product first isolated from the marine annelid Lumbriconereis heteropoda.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride typically involves the reaction of N,N-dimethyl-1,2-dithiolan-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its insecticidal properties and potential use in pest control.

    Medicine: Investigated for its potential therapeutic effects, including its role as an acetylcholine receptor antagonist.

    Industry: Utilized in the development of insecticides and other agrochemicals.

Mechanism of Action

The primary mechanism of action of N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride involves blocking the nicotinic acetylcholine receptor. This action disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The compound’s chemical similarity to acetylcholine allows it to bind to the receptor, preventing acetylcholine from exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1,2-dithiolan-4-amine hydrochloride is unique due to its high potency and specificity for the nicotinic acetylcholine receptor. Its ability to effectively disrupt insect nervous systems while being less toxic to mammals makes it a valuable compound in pest control .

Properties

CAS No.

71057-75-5

Molecular Formula

C5H12ClNS2

Molecular Weight

185.7 g/mol

IUPAC Name

N,N-dimethyldithiolan-4-amine;hydrochloride

InChI

InChI=1S/C5H11NS2.ClH/c1-6(2)5-3-7-8-4-5;/h5H,3-4H2,1-2H3;1H

InChI Key

UEAOWHWVNVSMSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CSSC1.Cl

Origin of Product

United States

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